molecular formula C12H12N10 B3053130 6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 5118-79-6

6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B3053130
CAS No.: 5118-79-6
M. Wt: 296.29 g/mol
InChI Key: FNNFAYGKUXMHSH-UHFFFAOYSA-N
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Description

6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine is a sophisticated chemical scaffold designed for advanced pharmaceutical and biochemical research. This compound features a biphenyl core symmetrically integrated with two 2,4-diamino-1,3,5-triazine rings, a structure known for its versality in drug discovery. The 1,3,5-triazine moiety is a privileged structure in medicinal chemistry, recognized for its ability to engage in multiple hydrogen bonding and π-stacking interactions with biological targets . This makes derivatives potent scaffolds for designing inhibitors of various enzymes and protein-protein interactions. Its primary research value lies in the development of hybrid molecules, a strategy that combines two pharmacophores to create single chemical entities capable of acting on multiple biological targets simultaneously . This approach is particularly promising for tackling complex multifactorial diseases that cannot be adequately addressed by conventional single-target agents . The 2,4-diamino-1,3,5-triazine unit has been identified in compounds with a range of bioactivities. Research on analogous structures has demonstrated potential as apoptosis inducers , inhibitors of receptor tyrosine kinases (such as VEGF-R2 and Tie-2) , and antimicrobial agents . The presence of two of these rings in your compound of interest significantly enhances its potential as a multi-target therapeutic agent or a key building block in the synthesis of complex chemical libraries for high-throughput screening. This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N10/c13-9-17-7(18-10(14)21-9)5-3-1-2-4-6(5)8-19-11(15)22-12(16)20-8/h1-4H,(H4,13,14,17,18,21)(H4,15,16,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNFAYGKUXMHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199202
Record name s-Triazine, 2,2'-O-phenylene-bis(4,6-diamino-
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Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-79-6
Record name Phthaloguanamine
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Record name s-Triazine, 2,2'-O-phenylene-bis(4,6-diamino-
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Record name PHTHALOGUANAMINE
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Preparation Methods

The synthesis of 6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of sodium methoxide in methanol, followed by refluxing with dimethyl oxalate . Industrial production methods may involve similar multi-step reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include sodium methoxide, dimethyl oxalate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for tumor growth and proliferation. Studies have shown that it can alter the activity of certain kinases involved in cancer cell signaling pathways, leading to reduced cell viability in various cancer cell lines.

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell membranes and inhibit metabolic processes makes it a candidate for developing new antimicrobial agents.

Drug Development
Due to its dual triazine structure and amino groups, this compound is being investigated as a scaffold for designing new drugs. The presence of multiple functional groups allows for modifications that can enhance selectivity and potency against targeted diseases .

Agricultural Applications

Herbicide Development
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine has been explored as a potential herbicide. Its chemical structure allows it to interfere with the biosynthesis of essential amino acids in plants. Field studies have shown that formulations containing this compound can effectively control weed populations without adversely affecting crop yields .

Soil Fertility
This compound's properties as a weak base enhance its mobility in alkaline soils, making it useful for soil amendments aimed at improving nutrient availability to plants. Its application can lead to better crop performance by optimizing nutrient uptake .

Materials Science

Polymeric Composites
The incorporation of this compound into polymer matrices has shown promising results in enhancing the thermal stability and mechanical properties of the composites. These materials are being tested for applications in coatings and packaging due to their improved durability and resistance to degradation .

Nanotechnology
In nanotechnology applications, this compound serves as a precursor for synthesizing nanostructured materials with specific electronic and optical properties. Its ability to form stable complexes with metal ions is being utilized in creating catalysts for various chemical reactions .

Case Studies

Application Area Study Reference Findings
Anticancer ResearchInhibits specific kinases leading to reduced viability in cancer cells.
Antimicrobial TestingEffective against multiple pathogens; disrupts cell membranes.
Herbicide Development Controls weed populations effectively; safe for crops.
Soil Fertility Studies Enhances nutrient availability in alkaline soils.
Polymer Composites Improves thermal stability and mechanical properties.
Nanostructured Materials Useful in synthesizing catalysts with enhanced properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazine derivatives are highly tunable due to substitutions at the 2,4,6-positions. Below is a comparative analysis of BDAT with structurally related compounds:

Compound Substituents Key Properties/Applications Reference
BDAT Two triazine cores linked by phenyl; 2,4- and 4,6-diamino groups Hydrogen-bonded frameworks (HOFs), ion-selective membranes
IT1-IT4 (Iminotriazines) Benzylideneamino, dimethylamino, methoxy, or thienyl groups on phenyl-triazine Graphene surface interactions; IT2 (dimethylamino) shows strongest adsorption energy (-1.7 eV)
6-[4-(Trifluoromethyl)phenyl]-triazine-2,4-diamine Trifluoromethylphenyl group Enhanced hydrophobicity; potential use in hydrophobic coatings or drug delivery
Benzoguanamine (6-Phenyl-triazine-2,4-diamine) Single phenyl substituent Thermoset resins, crosslinking agent in polymers
Simazine 6-Chloro-N,N′-diethyl groups Herbicide; inhibits photosynthesis in plants
2,4-Diamino-6-methylthio-1,3,5-triazine Methylthio (-SCH₃) group Herbicide intermediate; sulfur enhances reactivity

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., -NH₂ in BDAT) : Enhance hydrogen bonding and framework stability.
  • Electron-Withdrawing Groups (e.g., -CF₃ in 6-trifluoromethylphenyl-triazine) : Increase hydrophobicity and alter π-π stacking .
  • Bulkier Substituents (e.g., 4-methylpiperidino in antileukemic triazines): Improve lipid solubility and cell membrane penetration .

Key Research Findings

Framework Stability : BDAT’s HOFs outperform simpler triazines (e.g., benzoguanamine) in thermal stability (decomposition >300°C) due to extensive hydrogen bonding .

Selectivity in Ion Transport : BDAT-based membranes show K⁺/Na⁺ selectivity ratios >10, surpassing commercial ion-exchange materials .

Anticancer Potential: Triazines with cycloamino groups (e.g., 4-methylpiperidino) demonstrate superior antileukemic activity compared to diamino-triazines like BDAT, likely due to enhanced lipophilicity .

Biological Activity

The compound 6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its synthesis, structure, biological activity, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N8C_{13}H_{12}N_8, with a molecular weight of 284.29 g/mol. Its structure features multiple amino and triazine groups which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H12N8C_{13}H_{12}N_8
Molecular Weight284.29 g/mol
CAS Number1644090-34-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate triazine and phenyl moieties. The methods often utilize intermediates derived from 4,6-diamino-1,3,5-triazine and various phenolic compounds to achieve the desired structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to This compound . For instance:

  • In vitro studies indicate significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The IC50 values for some derivatives have been reported as low as 3.3×1083.3\times 10^{-8} M against melanoma cells .
  • A comparative analysis of similar triazine derivatives shows that modifications to the amino groups can enhance or diminish activity against specific cancer types. For example, compounds with additional substituents on the phenyl ring demonstrated improved potency against breast and colon cancer cell lines .

The mechanism by which these compounds exert their anticancer effects is believed to involve:

  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death through both p53-dependent and independent mechanisms .
  • Cell Cycle Arrest : The compounds have been observed to induce G0/G1 and G2/M phase arrest in cancer cells, disrupting normal cell division processes .

Case Studies

  • Study on Antitumor Activity : A study published in MDPI evaluated a series of triazine derivatives including our compound. It was found that certain modifications increased selectivity towards tumor cells while reducing cytotoxicity towards normal cells .
  • Hybrid Drug Development : Research focusing on hybrid compounds combining triazines with sulfonamide structures showed enhanced anticancer activity and selectivity towards specific cancer types. These studies suggest a promising avenue for developing new therapeutic agents based on the core structure of This compound .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine?

Methodological Answer:
The compound is synthesized via sequential nucleophilic substitution and condensation reactions. A typical approach involves:

  • Step 1: Condensation of trichloro-1,3,5-triazine with 4-aminoacetophenone in a NaOH/acetone solution at 0°C to form dichloro-triazine intermediates .
  • Step 2: Substitution of remaining chlorides using sodium methoxide in methanol at room temperature to introduce methoxy or amino groups .
  • Step 3: Microwave-assisted one-pot synthesis (adapted from related triazines) to couple aryl groups, improving efficiency and yield .
    Key considerations include solvent selection (e.g., acetone for low-temperature stability) and stoichiometric control to avoid over-substitution .

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:
Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • Elemental Analysis: Confirmation of C, H, N content within ±0.4% deviation .
  • Melting Point: Consistency with literature values (e.g., derivatives in show 180–250°C ranges).
  • Mass Spectrometry (MS): High-resolution MS to validate molecular ion peaks and fragmentation patterns .

Basic: What preliminary biological screening strategies are used to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial Assays: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Antiproliferative Screening: MTT assays on cancer cell lines (e.g., leukemia, breast cancer) at 1–100 µM concentrations .
  • Dose-Response Curves: IC50_{50} values calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: How can computational methods optimize synthesis pathways and reduce experimental redundancy?

Methodological Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, minimizing trial-and-error .
  • Microwave Parameter Simulation: Computational modeling of dielectric heating effects to optimize reaction time and energy input .
  • Machine Learning (ML): Training datasets from analogous triazine syntheses to predict optimal solvent/base combinations .

Advanced: How to resolve contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

  • Systematic Variable Screening: Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity) conflicting in (methanol/0°C) vs. (solvent-free).
  • Kinetic Studies: Monitoring reaction progress via in-situ FTIR to identify rate-limiting steps .
  • Cross-Validation: Reproducing low-yield conditions with controlled moisture/oxygen exclusion (e.g., Schlenk techniques) .

Advanced: How does substituent variation on the triazine core influence structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Libraries: Synthesize derivatives with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at the phenyl or triazine positions .
  • 3D-QSAR Modeling: CoMFA/CoMSIA analysis to correlate steric/electrostatic fields with antiproliferative activity .
  • Crystallography: X-ray diffraction to analyze hydrogen-bonding networks (e.g., ethanol clathrate formation in ) .

Advanced: What advanced analytical techniques address challenges in impurity profiling?

Methodological Answer:

  • Hyphenated Techniques: LC-MS/MS to detect trace byproducts (e.g., chlorinated intermediates) with ppm-level sensitivity .
  • Solid-State NMR: Differentiate polymorphic forms affecting bioavailability .
  • Thermogravimetric Analysis (TGA): Quantify solvent residues or decomposition products post-synthesis .

Advanced: Can computational models predict biological activity without extensive wet-lab screening?

Methodological Answer:

  • Molecular Docking: Virtual screening against target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina .
  • ADMET Prediction: SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .
  • Network Pharmacology: Identify off-target effects by mapping compound-protein interaction networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.